N-Benzyl-N-ethylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDBWDXRLPESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073237 | |
| Record name | Benzenemethanamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-54-3 | |
| Record name | N,N-Diethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANAMINE, N,N-DIETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL34TWR94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms
Established Synthetic Pathways for N-Benzyl-N-ethylethanamine
The principal synthetic strategies for this compound are reductive amination and nucleophilic alkylation. Reductive amination involves the reaction of benzaldehyde (B42025) with diethylamine (B46881) to form an intermediate iminium ion, which is subsequently reduced. numberanalytics.com Alkylation, on the other hand, typically employs the direct reaction of diethylamine with a benzyl (B1604629) halide, such as benzyl chloride or bromide. ontosight.ai
Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for forming amines. masterorganicchemistry.com The process for synthesizing this compound begins with the condensation of benzaldehyde and diethylamine to form an iminium ion intermediate. numberanalytics.com This intermediate is then reduced in situ to yield the final tertiary amine product. numberanalytics.com This one-pot procedure is often preferred as it can prevent the over-alkylation that can complicate direct alkylation methods. masterorganicchemistry.com
A variety of catalytic systems can be employed for the reduction step in the synthesis of this compound. These systems can be broadly classified into two categories: those using hydride reducing agents and those using catalytic hydrogenation.
Common hydride-based reducing agents include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). numberanalytics.commasterorganicchemistry.comwikipedia.org NaBH₃CN is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com Other systems may utilize NaBH₄ in conjunction with an acid catalyst or a co-reactant like gallium hydroxide (B78521) (Ga(OH)₃) to facilitate the reduction. orientjchem.org
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst. wikipedia.org This method is considered environmentally friendly due to its high atom economy. acs.org Typical catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and various forms of nickel. wikipedia.orgnumberanalytics.com Recent developments have also explored the use of cobalt-based catalysts, generated in situ from cobalt(II) chloride, for the reductive amination of aldehydes under mild conditions. acs.org Molybdenum sulfide (B99878) clusters have also been shown to effectively catalyze the reductive amination of aldehydes with nitro compounds, which are reduced to primary amines in situ before reacting with the aldehyde. rsc.org
| Catalyst System | Type | Typical Reducing Agent | Key Characteristics |
|---|---|---|---|
| NaBH₃CN | Hydride Reagent | Self (Hydride Donor) | Selectively reduces imines/iminium ions over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |
| NaBH(OAc)₃ | Hydride Reagent | Self (Hydride Donor) | Less toxic alternative to NaBH₃CN, mild and effective. masterorganicchemistry.com |
| H₂/Pd/C | Catalytic Hydrogenation | H₂ Gas | Widely used, efficient, compatible with many functional groups. wikipedia.org |
| H₂/Ni | Catalytic Hydrogenation | H₂ Gas | Cost-effective, good catalytic activity. wikipedia.org |
| CoCl₂/NaBH₄ | Catalytic Hydrogenation | H₂ Gas | In situ generation of active cobalt catalyst, mild conditions. acs.org |
| Mo₃S₄ Clusters | Homogeneous Catalyst | H₂ Gas | Efficient for tandem reductive amination from nitro compounds. rsc.org |
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key factors include the choice of catalyst, solvent, temperature, and the order of reagent addition. numberanalytics.comtandfonline.com
Solvent: The choice of solvent can significantly impact both the initial iminium ion formation and the subsequent reduction. Polar protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the condensation step. numberanalytics.com For instance, in a reductive amination using borohydride exchange resin (BER), 95% ethanol was found to be an effective solvent. koreascience.kr In some protocols, acetonitrile (B52724) has been identified as the optimal solvent for reactions involving NaBH₄/Ga(OH)₃. orientjchem.org
Temperature: Reaction temperatures can influence reaction rates and selectivity. numberanalytics.com Many reductive amination procedures are effective at room temperature, though gentle heating may be applied to accelerate the reaction. tandfonline.comkoreascience.kr For catalytic hydrogenations, temperatures can range from ambient to 80°C or higher, depending on the catalyst's activity. acs.org
Catalyst and Reagent Ratios: The stoichiometry of the reactants and the loading of the catalyst are critical. In a model reaction, optimal conditions for the reductive amination of benzaldehyde with aniline (B41778) were found using 1 molar equivalent each of NaBH₄ and Ga(OH)₃. orientjchem.org The order of addition can also be important; pre-mixing the aldehyde and amine to allow for imine formation before introducing the reducing agent can often improve the yield of the desired amine over the reduction of the aldehyde to benzyl alcohol. tandfonline.com
pH/Additives: The reaction is typically carried out under neutral or weakly acidic conditions to favor imine formation without causing hydrolysis. wikipedia.org In some cases, additives like triethylammonium (B8662869) chloride (Et₃NHCl) are used to maintain appropriate pH and facilitate the reaction. koreascience.kr
| Parameter | Condition | Effect | Example System |
|---|---|---|---|
| Solvent | Acetonitrile (CH₃CN) | Highest yield observed. | Benzaldehyde + Aniline with NaBH₄/Ga(OH)₃. orientjchem.org |
| Temperature | Room Temperature | Sufficient for high yield with an active catalyst system. | Aldehydes + Amines with Borohydride Exchange Resin. koreascience.kr |
| Reagent Ratio | 1:1:1 (Aldehyde:Amine:Reducing Agent) | Optimal for specific reactions to ensure complete conversion. | Benzaldehyde + Aniline + NaBH₄. orientjchem.org |
| Reaction Time | 1-2 hours | Sufficient for completion at room temperature. | Benzaldehyde + Dimethylamine with Borohydride Exchange Resin. koreascience.kr |
| Order of Addition | Pre-mixing of aldehyde and amine for 15 min | Increases yield of amine (95%) vs. alcohol byproduct. | Benzaldehyde + Aniline under solvent-free conditions. tandfonline.com |
Direct N-alkylation is a fundamental method for synthesizing amines. In the case of this compound, this involves the reaction of diethylamine with a benzylating agent, most commonly an alkyl halide like benzyl bromide or benzyl chloride. ontosight.aiprepchem.com This reaction is a form of nucleophilic aliphatic substitution. wikipedia.org While effective, a common challenge is the potential for over-alkylation, although this is not a concern when starting with a secondary amine to produce a tertiary amine. wikipedia.org
The alkylation of diethylamine with a benzyl halide proceeds via a nucleophilic substitution mechanism, typically Sₙ2. wikipedia.orgrsc.org In this process, the diethylamine molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon of the benzyl halide. Simultaneously, the bond between the carbon and the halogen (the leaving group) breaks, and the halide ion is expelled.
The reaction is generally facilitated by a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed as a byproduct. researchgate.net The rate of this reaction can be influenced by the solvent; for example, studies on the reaction between N,N-dimethyldecylamine and benzyl chloride showed that acetonitrile resulted in the highest reaction rate. tue.nl The mechanism can sometimes be more complex, with kinetics suggesting that in non-polar solvents like cyclohexane, the transition state may be solvated by an additional amine molecule. rsc.org
To improve efficiency, simplify product purification, and move towards more environmentally friendly processes, solid-phase catalysts have been developed for N-alkylation reactions. These heterogeneous catalysts are easily separated from the reaction mixture, allowing for reuse. researchgate.net
One approach involves using mixed oxides, such as Al₂O₃–OK, as a solid base catalyst for the liquid-phase N-alkylation of amines with alkyl halides at room temperature. researchgate.net This method provides good activity and reusability. Another powerful technique is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol (like benzyl alcohol) is used as the alkylating agent instead of a halide. researchgate.net In this process, a bifunctional solid catalyst, such as palladium supported on magnesium oxide (Pd/MgO), first dehydrogenates the alcohol to form an aldehyde in situ. csic.es This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently hydrogenated by the same catalyst to yield the alkylated amine. csic.es This method avoids the use of alkyl halides and produces water as the only byproduct.
Multi-Step Synthesis Strategies
Multi-step syntheses provide versatile and controllable routes to this compound, allowing for purification of intermediates and optimization of reaction conditions at each stage.
A prominent strategy for synthesizing this compound from benzyl alcohol involves a one-pot, two-step tandem sequence. rsc.org This process combines an initial oxidation step with a subsequent reductive amination.
The first step is the selective oxidation of benzyl alcohol to benzaldehyde. rsc.org This is followed by the reductive amination of the resulting aldehyde with diethylamine (N-ethylethanamine). A key advantage of this "borrowing hydrogen" or "hydrogen auto-transfer" methodology is that the alcohol serves as the alkylating agent without being converted into a halide first. ionike.com The process can be performed using a bimetallic heterogeneous catalyst in acetonitrile, which can also act as a source of the amine precursor. rsc.org
A representative protocol involves heating benzyl alcohol in acetonitrile with a suitable catalyst under air to produce benzaldehyde. Subsequently, the atmosphere is switched to hydrogen (H₂) to facilitate the reductive amination step, yielding the final tertiary amine product. rsc.org
Table 1: Tandem Catalytic Synthesis from Benzyl Alcohol
| Step | Reaction | Catalyst System Example | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Oxidation | Mo(5%)-N/C | 170 °C, 1 bar air, 18 h | Benzaldehyde | >99% | rsc.org |
| 2 | Reductive Amination | [Rh(3%)-N/C–Mo(5%)]-N/C | H₂ atmosphere | This compound | 60% | rsc.org |
Aniline and its derivatives serve as foundational materials for another significant synthetic pathway. A theoretical two-stage process can be devised based on established reductive alkylation principles. researchgate.net One such route involves the initial N-benzylation of aniline, followed by reductive ethylation.
Alternatively, a more direct approach starts with an ethylated aniline derivative, such as N-ethylaniline. This secondary amine can then be subjected to N-benzylation using benzyl alcohol in the presence of a suitable catalyst like triphenyl phosphite. The reaction proceeds by heating the mixture, leading to the elimination of water and the formation of the desired product. prepchem.com This condensation reaction has been reported to achieve high yields. prepchem.com
Table 2: Synthesis from N-Ethylaniline
| Reactants | Catalyst/Reagent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| N-Ethylaniline, Benzyl Alcohol | Triphenyl Phosphite | Heated to 210 °C | 8 hours | 87% | prepchem.com |
A catalyst- and additive-free method has also been developed for synthesizing 2-benzyl N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthesis, improving yields, and ensuring product selectivity.
The formation of this compound via reductive amination of benzaldehyde with diethylamine follows a well-defined pathway. The process begins with the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of benzaldehyde. This initial step leads to the formation of a hemiaminal intermediate.
Following its formation, the hemiaminal undergoes dehydration, a step often facilitated by acidic conditions, to generate a tertiary iminium ion. This iminium ion is a key electrophilic intermediate. The final step is the reduction of this iminium ion by a reducing agent, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation, to yield the stable tertiary amine, this compound. google.com
In "borrowing hydrogen" catalysis, the pathway involves the initial dehydrogenation of the alcohol to an aldehyde by a metal catalyst, which generates a metal-hydride species. ionike.com The aldehyde then reacts with the amine to form the imine (or iminium ion), which is subsequently reduced by the previously formed metal-hydride, regenerating the catalyst and releasing the final amine product. ionike.com
Hemiaminal: This is the initial adduct formed from the reaction of benzaldehyde and diethylamine. Its formation is typically reversible.
Iminium Ion: The dehydration of the hemiaminal leads to the formation of the electrophilic iminium ion. This intermediate is the direct precursor to the final product in the reduction step. Its stability and reactivity are influenced by reaction conditions, such as the solvent and pH. For secondary amines, acidic conditions are often required to stabilize this intermediate. In some multicomponent reactions, related intermediates like fluoroiminium ions have been proposed. sioc.ac.cn
The controlled formation and subsequent reaction of these intermediates are essential for a successful synthesis. For instance, in the patented two-step process, the iminization is completed first before the catalyst for hydrogenation is added, ensuring the reaction proceeds cleanly through the imine intermediate. google.com
The choice of catalyst is a determining factor in the efficiency, selectivity, and yield of the synthesis of this compound.
In reductive amination using borohydride reagents, catalysts can prevent side reactions. For example, the use of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) along with NaBH₄ enhances the formation of the imine and regulates the reactivity of the borohydride. This mitigates the over-reduction of the starting aldehyde (benzaldehyde) to benzyl alcohol, a common side reaction that lowers the yield of the desired amine.
In catalytic hydrogenation and hydrogen-transfer reactions, the metal and its support play a crucial role.
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of imine intermediates under hydrogen pressure. google.com
Rhodium-Molybdenum Bimetallic Systems: In the tandem oxidation/reductive amination sequence from benzyl alcohol, the catalyst composition directly influences selectivity. A catalyst with a lower rhodium loading (3 wt%) was found to favor the formation of the tertiary amine (this compound, 60% yield), whereas a higher loading (5 wt%) favored the secondary amine (N-benzylethanamine, 66% yield). rsc.org
Ruthenium Complexes: Ruthenium-based catalysts are highly effective for N-alkylation reactions using alcohols via the hydrogen auto-transfer mechanism. arabjchem.org They exhibit excellent functional group tolerance and selectivity for mono-alkylation under moderate conditions. arabjchem.org
Table 3: Comparison of Catalytic Systems
| Catalytic System | Reaction Type | Function/Advantage | Reference |
|---|---|---|---|
| NaBH₄ / CeCl₃·7H₂O | Reductive Amination | Enhances imine formation; prevents over-reduction of aldehyde. | |
| Pd/C / H₂ | Catalytic Hydrogenation | Efficiently reduces imine intermediates. | google.com |
| [Rh(3%)-N/C–Mo(5%)]-N/C | Tandem Catalysis | Selectively produces the tertiary amine from benzyl alcohol. | rsc.org |
| Ru Complexes / KOH | Hydrogen Auto-transfer | Efficient N-alkylation of amines with alcohols under moderate conditions. | arabjchem.org |
Emerging Synthetic Approaches and Green Chemistry Principles
Environmentally Benign Synthetic Routes
Modern synthetic routes to this compound are increasingly focused on minimizing environmental impact. This involves the use of greener solvents, safer reagents, and catalytic processes to reduce waste and energy consumption. imist.marsc.org
A significant advancement lies in the adoption of catalytic reductive amination . This method involves the reaction of benzaldehyde and N,N-diethylamine in the presence of a catalyst and a reducing agent. nih.govyoutube.com Ruthenium-based catalysts, for instance, have shown high activity and selectivity in the reductive amination of aldehydes to form amines. nih.gov The general pathway involves the initial condensation of the aldehyde and amine to form an iminium ion, which is then hydrogenated by the catalyst to yield the tertiary amine. nih.gov This approach often utilizes molecular hydrogen as the reductant, which is an environmentally benign reagent. acs.org
Another green approach involves the use of deep eutectic solvents (DESs) . These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. DESs, such as those based on choline (B1196258) chloride, are biodegradable, have low toxicity, and can act as both the solvent and catalyst in nucleophilic substitution reactions. mdpi.comresearchgate.net For instance, the reaction of an aromatic amine with an alkyl halide can be facilitated in a DES, increasing the nucleophilicity of the amine and enhancing reaction rates at milder temperatures. mdpi.com
Enzymatic synthesis represents a frontier in green chemistry for amine production. acs.org While still in development for specific tertiary amines like this compound, enzyme-catalyzed reactions offer high selectivity and operate under mild, aqueous conditions. For example, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of synthesizing N-benzylformamide from benzylamine (B48309) and formate, demonstrating the potential for enzymatic routes in N-benzylation. nih.gov
The table below summarizes some environmentally benign synthetic routes.
| Synthetic Route | Key Features | Advantages |
| Catalytic Reductive Amination | Use of metal catalysts (e.g., Ru, Ni) and a reducing agent (e.g., H₂). nih.govresearchgate.netuni-bayreuth.de | High selectivity, use of clean reducing agents, potential for catalyst recycling. nih.govacs.org |
| Deep Eutectic Solvents (DESs) | Utilizes biodegradable and low-toxicity solvents like choline chloride-based mixtures. mdpi.comresearchgate.net | Acts as both solvent and catalyst, enhances reaction rates, milder reaction conditions. mdpi.com |
| Enzymatic Synthesis | Employs enzymes to catalyze the reaction. acs.orgnih.gov | High specificity, mild reaction conditions (aqueous medium, ambient temperature), reduced byproducts. acs.org |
Atom Economy and Efficiency in this compound Synthesis
Atom economy, a core principle of green chemistry developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnumberanalytics.com Maximizing atom economy is crucial for sustainable synthesis as it directly correlates with minimizing waste. jk-sci.com
Traditional methods for synthesizing tertiary amines, such as the alkylation of secondary amines with benzyl halides, often suffer from lower atom economy due to the formation of stoichiometric amounts of salt byproducts. rsc.org For example, the reaction of N,N-diethylamine with benzyl chloride using a base like sodium hydroxide generates sodium chloride as a waste product.
In contrast, modern synthetic approaches strive for higher atom economy. Addition reactions , such as the direct addition of an amine to an alkene or alkyne, are inherently 100% atom-economical as all reactant atoms are incorporated into the product. jk-sci.com While not directly applicable to the standard synthesis of this compound from benzaldehyde, the principle guides the development of more efficient catalytic cycles.
Reductive amination , when using hydrogen gas as the reductant, demonstrates excellent atom economy. The only byproduct is water, which is formed from the oxygen atom of the aldehyde and the hydrogen atoms. acs.org This contrasts sharply with methods that use stoichiometric reducing agents like sodium borohydride, which have a lower atom economy. acs.org
The efficiency of a synthesis can also be evaluated using metrics like Reaction Mass Efficiency (RME) , which considers the mass of all reactants, reagents, and solvents relative to the mass of the product. mygreenlab.org Catalytic processes generally lead to higher RME values by reducing the need for stoichiometric reagents and often allowing for solvent-free or reduced-solvent conditions. rasayanjournal.co.in
The table below provides a comparative analysis of different synthetic approaches based on green chemistry metrics.
| Synthetic Approach | Key Reactants | Byproducts | Atom Economy | Green Chemistry Considerations |
| Classical Alkylation | N,N-diethylamine, Benzyl chloride, Base (e.g., NaOH) | Sodium chloride, Water | Lower | Generates stoichiometric salt waste. rsc.org |
| Catalytic Reductive Amination (with H₂) | N,N-diethylamine, Benzaldehyde, H₂ | Water | High | Utilizes a clean reductant, minimizes waste. acs.org |
| Synthesis in Deep Eutectic Solvents | Aromatic amine, Alkyl halide | Halide salt | Moderate | Recyclable and biodegradable solvent/catalyst system. mdpi.com |
By focusing on catalytic methods and innovative solvent systems, the synthesis of this compound is progressively aligning with the principles of green chemistry, paving the way for more sustainable and efficient chemical production.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Benzyl-N-ethylethanamine
NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. While publicly accessible experimental spectra for this compound are not widely available, the expected spectral data can be reliably predicted based on its chemical structure and established principles of NMR spectroscopy.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and ethyl groups. The integration of these signals would reflect the number of protons in each unique chemical environment.
Aromatic Protons (C₆H₅-): The five protons on the phenyl ring are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The protons at the ortho, meta, and para positions may show slightly different chemical shifts due to their distinct electronic environments.
Benzylic Protons (-CH₂-Ph): The two protons of the methylene group attached to both the nitrogen atom and the phenyl ring would likely produce a singlet at approximately δ 3.5 ppm. The adjacent nitrogen atom causes a downfield shift into this region.
Ethyl Protons (-N(CH₂CH₃)₂): The two ethyl groups are chemically equivalent. The four protons of the two methylene groups (-CH₂-) are expected to appear as a quartet around δ 2.5 ppm. This splitting pattern arises from the coupling with the adjacent methyl protons. The six protons of the two methyl groups (-CH₃) would produce a triplet at approximately δ 1.0 ppm, resulting from coupling with the neighboring methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzylic (-CH₂) | ~3.5 | Singlet | 2H |
| Methylene (-CH₂CH₃) | ~2.5 | Quartet | 4H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected due to molecular symmetry (the two ethyl groups are equivalent).
Aromatic Carbons (C₆H₅-): Four signals are predicted for the phenyl group. The carbon atom attached to the benzylic group (ipso-carbon) would appear around δ 139-140 ppm. The ortho, meta, and para carbons would resonate in the typical aromatic region of δ 127-129 ppm.
Benzylic Carbon (-CH₂-Ph): The carbon of the benzylic methylene group is expected to have a chemical shift in the range of δ 55-60 ppm.
Ethyl Carbons (-N(CH₂CH₃)₂): The methylene carbons of the two ethyl groups are predicted to appear around δ 47-50 ppm. The terminal methyl carbons would resonate further upfield, typically around δ 11-13 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso-C) | ~139 |
| Aromatic (ortho, meta, para CH) | 127 - 129 |
| Benzylic (-CH₂) | ~58 |
| Methylene (-CH₂CH₃) | ~47 |
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecular structure. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.
For this compound, key HMBC correlations would be expected between:
The benzylic protons (-CH₂-) and the ipso-carbon of the phenyl ring, as well as the methylene carbons of the ethyl groups.
The methylene protons of the ethyl groups and the benzylic carbon, as well as the methyl carbons of the ethyl groups.
The aromatic protons and adjacent aromatic carbons, confirming the structure of the benzene ring.
These correlations would provide definitive evidence for the attachment of the benzyl group and the two ethyl groups to the central nitrogen atom, leaving no ambiguity in the structural assignment.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the sensitive detection and identification of the compound.
In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is vaporized and separated on a GC column before being ionized and fragmented in the mass spectrometer. The standard ionization technique for GC-MS is Electron Ionization (EI).
The EI mass spectrum of this compound (molecular weight: 163.26 g/mol ) is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 163. nist.gov The fragmentation pattern is dominated by the cleavage of bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic feature of amines.
The most prominent fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of a carbon-nitrogen bond results in the formation of a highly stable iminium ion at m/z 134 ([M-29]⁺).
Formation of the tropylium ion: Cleavage of the C-N bond between the nitrogen and the benzylic carbon leads to the formation of the benzyl cation (C₇H₇⁺), which often rearranges to the very stable tropylium ion at m/z 91. This is frequently the base peak in the mass spectra of benzylamines.
Formation of a diethylaminomethyl cation: An alternative α-cleavage involves the loss of the phenyl radical to form an ion at m/z 86 ([M-77]⁺). This fragment, [CH₂(NEt₂)]⁺, is often a significant peak in the spectrum.
Table 3: Characteristic Mass Fragments of this compound in GC-MS (EI) nist.gov
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 163 | Low | [C₁₁H₁₇N]⁺ (Molecular Ion) |
| 148 | Moderate | [M-CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 86 | Very High (Base Peak) | [C₅H₁₂N]⁺ |
Note: Relative intensities are qualitative and can vary based on instrumentation and analytical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are preferred methods for the analysis of polar and less volatile compounds like tertiary amines, often without the need for derivatization.
For the analysis of this compound, a reversed-phase column (e.g., C18) is typically employed. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. To ensure efficient ionization and good peak shape for the basic amine, a small amount of an acid like formic acid or acetic acid is commonly added to the mobile phase. This protonates the tertiary amine, making it amenable to detection by electrospray ionization (ESI) in positive ion mode.
UPLC, which utilizes smaller particle sizes in the column stationary phase, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. A UPLC method would allow for the rapid quantification of this compound in various samples. While specific application notes for this compound are not prevalent, methods developed for similar tertiary amines can be readily adapted. sielc.com
Fragmentation Patterns and Structural Elucidation
Mass spectrometry is a critical tool for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M⁺), which then fragments in predictable ways based on its structure. The fragmentation pattern provides a unique fingerprint for the molecule.
The molecular ion peak for this compound (C₁₁H₁₇N) is expected at a mass-to-charge ratio (m/z) of 163, corresponding to its molecular weight. In amines, alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom—is a dominant fragmentation pathway. libretexts.org For this compound, the most favorable alpha-cleavage involves the loss of an ethyl radical (•CH₂CH₃) to form a highly stable, resonance-stabilized ion at m/z 134.
However, the most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This process leads to the formation of the benzyl cation, which rearranges to the highly stable tropylium ion ([C₇H₇]⁺). This ion is observed at m/z 91 and is typically the base peak (the most abundant ion) in the mass spectrum of N-benzyl compounds. libretexts.orgnih.gov Another significant fragment can be observed at m/z 120. nih.gov The analysis of these distinct fragments allows for the unambiguous confirmation of the compound's structure. taylorandfrancis.com
Table 1: Prominent Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Ionic Fragment | Fragmentation Pathway |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |
| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage (Loss of •C₂H₅) |
| 120 | [C₈H₁₀N]⁺ | Loss of •CH₂CH₃ from fragment m/z 148 or other pathway nih.gov |
| 91 | [C₇H₇]⁺ | Cleavage of benzyl-nitrogen bond (Tropylium ion) |
Vibrational Spectroscopy (IR and UV-Vis)
Vibrational and electronic spectroscopy provide further insights into the molecular structure and bonding of this compound.
Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, displays several characteristic absorption bands. nist.gov
The spectrum shows sharp peaks just above 3000 cm⁻¹, which are characteristic of C-H stretching vibrations from the aromatic benzene ring. Just below 3000 cm⁻¹, absorptions corresponding to the aliphatic C-H stretching vibrations of the ethyl groups are present. The presence of the benzene ring is further confirmed by C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range. docbrown.info
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2975 | C-H Stretch | Aliphatic (Ethyl groups) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk The primary chromophore (light-absorbing part) in this compound is the benzene ring.
The absorption is based on electronic transitions of n or π electrons to the π* excited state. shu.ac.uk The benzene ring gives rise to characteristic π → π* transitions. For benzene itself, these transitions occur around 204 nm (E2-band) and 256 nm (B-band). The attachment of the alkylamine substituent to the benzene ring causes a slight shift of these absorption bands to longer wavelengths (a bathochromic or red shift). Additionally, the nitrogen atom possesses a non-bonding pair of electrons (n-electrons), which can undergo a lower-energy n → π* transition. youtube.comelte.hu These transitions are generally of much lower intensity than π → π* transitions. shu.ac.uk
Table 3: Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region |
|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | ~260 nm (B-band) |
| π → π* | π (bonding) → π* (antibonding) | ~210 nm (E2-band) |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally unstable compounds. A reverse-phase HPLC (RP-HPLC) method is well-suited for analyzing this compound.
In a typical setup, a C18 stationary phase column is used, which separates compounds based on their hydrophobicity. helixchrom.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comaustinpublishinggroup.com Detection is commonly performed using a UV detector set to a wavelength where the benzene ring exhibits strong absorbance, such as 254 nm. This method allows for the separation of the main compound from potential synthesis byproducts or degradation products, enabling accurate purity determination and quantification. austinpublishinggroup.com
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) austinpublishinggroup.com |
| Mobile Phase | Acetonitrile : Water mixture sielc.com |
| Flow Rate | 1.0 mL/min austinpublishinggroup.com |
| Detector | UV at 254 nm |
| Temperature | 40 °C austinpublishinggroup.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is highly suitable for this compound. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. osti.gov
The analysis is typically performed using a capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5MS. osti.gov An inert carrier gas, like helium, transports the vaporized sample through the column. osti.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The use of GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectral data for structural confirmation. osti.govshimadzu.com
Table 5: Typical Gas Chromatography Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness osti.gov |
| Carrier Gas | Helium at ~1 mL/min osti.gov |
| Injector Temperature | 250 °C osti.gov |
| Oven Program | Start at 40°C, ramp at 8°C/min to 300°C osti.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Computational Chemistry in Spectroscopic Prediction and Interpretation
Computational chemistry has emerged as an indispensable tool in the field of analytical chemistry, providing a theoretical framework to predict and interpret the spectroscopic properties of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offer profound insights into its structural and electronic characteristics, which are directly linked to its spectroscopic signatures. These theoretical calculations allow for the prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to confirm the molecular structure and assign spectral features with a high degree of confidence.
The synergy between computational prediction and experimental observation is crucial for a comprehensive understanding of the molecule's behavior. Theoretical models can elucidate complex spectral regions, differentiate between isomers, and explain the effects of conformational changes on spectroscopic outputs.
Detailed Research Findings
Research on molecules structurally analogous to this compound demonstrates the power of computational chemistry in spectroscopic analysis. Methodologies such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate spectroscopic parameters. researchgate.netresearchgate.net
For vibrational spectroscopy, theoretical calculations yield harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, the computed frequencies are typically scaled using empirical scaling factors, which results in excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, clarifying the contributions of different functional groups to a specific spectral band. nih.gov
In the realm of NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating isotropic shielding values. uncw.edudergipark.org.tr These values are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions allows for the unambiguous assignment of ¹H and ¹³C NMR signals, which can be particularly challenging in complex molecules based on experimental data alone. scielo.brescholarship.org The correlation between calculated and experimental chemical shifts is often linear, and any deviations can provide insights into intermolecular interactions or solvent effects not accounted for in the gas-phase calculations. researchgate.net
Data Tables
The following tables represent the type of data generated from computational studies for the spectroscopic analysis of a molecule like this compound. The values are illustrative, based on typical findings for similar N-benzyl amine derivatives found in the literature.
Table 1: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency | Experimental Frequency | Assignment |
| ν(C-H) aromatic | Benzyl Ring | 3100-3000 | 3078-2970 | 3060, 3025 | Aromatic C-H stretch |
| ν(C-H) aliphatic | Ethyl & Benzyl CH₂ | 3000-2850 | 2970-2822 | 2975, 2930, 2870 | Aliphatic C-H stretch |
| δ(CH₂) | Ethyl & Benzyl CH₂ | 1490-1440 | 1475-1426 | 1465, 1450 | CH₂ scissoring |
| ν(C-N) | C-N stretch | 1250-1180 | 1238-1168 | 1220 | C-N stretching |
| γ(C-H) oop | Benzyl Ring | 900-675 | 891-668 | 740, 695 | Out-of-plane C-H bend |
Note: Scaled frequencies are obtained by applying a standard scaling factor (e.g., 0.99) to the calculated frequencies.
Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.
| Atom | Position | Calculated Chemical Shift (GIAO) | Experimental Chemical Shift |
| ¹³C NMR | |||
| C | Benzyl CH₂ | 53.5 | 52.8 |
| C | Ethyl CH₂ | 48.2 | 47.5 |
| C | Ethyl CH₃ | 12.1 | 11.8 |
| C | Benzyl C-ipso | 139.5 | 138.9 |
| C | Benzyl C-ortho | 129.0 | 128.5 |
| C | Benzyl C-meta | 128.8 | 128.2 |
| C | Benzyl C-para | 127.5 | 127.1 |
| ¹H NMR | |||
| H | Benzyl CH₂ | 3.60 | 3.55 |
| H | Ethyl CH₂ | 2.55 | 2.50 |
| H | Ethyl CH₃ | 1.10 | 1.05 |
| H | Benzyl H-ortho | 7.35 | 7.30 |
| H | Benzyl H-meta | 7.30 | 7.25 |
| H | Benzyl H-para | 7.25 | 7.20 |
Note: Calculated chemical shifts are typically referenced to TMS.
These computational approaches provide a powerful complement to experimental spectroscopic techniques. By predicting spectra from first principles, chemists can gain a deeper understanding of the relationships between molecular structure, electronic properties, and the resulting spectral data for compounds like this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for understanding the behavior of atoms and molecules. For N-Benzyl-N-ethylethanamine, these methods can elucidate its electronic properties, geometry, and vibrational frequencies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure of molecules like this compound.
In a study on a related complex molecule containing the N-benzyl-N-ethyl moiety, specifically N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, DFT calculations were employed to understand its molecular properties. nih.gov The geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) were calculated using the B3LYP method with a 6-31G(d) basis set. nih.gov The optimized structure and calculated vibrational frequencies showed good agreement with experimental data from FT-IR spectroscopy. nih.gov
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electronic density and predicting sites for electrophilic and nucleophilic attack. researchgate.net For molecules with amine functionalities, the MEP typically shows a region of negative potential around the nitrogen atom, indicating its nucleophilic character.
| Property | Description | Typical Computational Approach |
| HOMO Energy (Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. | Calculated from HOMO and LUMO energies |
| Ionization Potential | The energy required to remove an electron from a molecule. | DFT calculations |
| Electron Affinity | The energy released when an electron is added to a molecule. | DFT calculations |
| Chemical Hardness | A measure of the resistance of a molecule to change its electron distribution. | Derived from HOMO and LUMO energies |
This table provides a general overview of electronic properties that can be calculated using DFT and is not based on specific data for this compound.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of molecular properties.
While specific ab initio studies on this compound are not prevalent in the literature, these methods are routinely used to calculate optimized geometries, electronic energies, and other molecular properties of organic compounds. For a molecule of this size, ab initio calculations can be computationally demanding but offer a high level of theoretical rigor. They are particularly useful for benchmarking results from more approximate methods like DFT. For instance, geometry optimizations can be performed at the MP2 level with a suitable basis set to obtain a highly accurate molecular structure.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl and benzyl (B1604629) groups in this compound allows for multiple spatial arrangements or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its chemical behavior.
Conformational Analysis: Computational methods can be used to explore the potential energy surface of this compound to identify stable conformers. Studies on the stable conformations of the related molecules benzylamine (B48309) and N,N-dimethylbenzylamine have been conducted and provide insight into the likely conformational preferences of this compound. acs.org The orientation of the benzyl group relative to the nitrogen lone pair and the arrangement of the ethyl groups will be key determinants of conformational stability.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and the study of dynamic processes. While specific MD simulations for this compound are not widely reported, this technique is a powerful tool for understanding the flexibility and intermolecular interactions of similar molecules in various environments, such as in solution or within a biological system. For example, MD simulations have been used to study the molecular mobility of amorphous N-acetyl-α-methylbenzylamine, revealing insights into its relaxation dynamics. rsc.org
Prediction of Reactivity and Reaction Pathways
Computational chemistry is also a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.
Energy Profiles and Transition States
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate.
For reactions involving this compound, such as N-alkylation or oxidation, computational studies can provide detailed energy profiles. For example, in a study of the reaction of N-substituted benzylamines with benzyl bromide, a mechanism involving an SN2-type transition state was proposed. researchgate.net The energy of this transition state, and therefore the reaction rate, would be influenced by the electronic and steric properties of the substituents on the nitrogen atom. A general representation of a reaction energy profile is shown below.
| Reaction Coordinate | Description |
| Reactants | The starting materials of the reaction (e.g., this compound and an electrophile). |
| Transition State | The highest energy point along the reaction pathway, representing the barrier that must be overcome. |
| Intermediate | A metastable species that exists for a finite lifetime between two transition states (if present). |
| Products | The final substances formed in the reaction. |
| Activation Energy | The energy difference between the reactants and the transition state, which determines the reaction rate. |
| Enthalpy of Reaction | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |
This table illustrates the key components of a reaction energy profile that can be determined through computational studies.
Reaction Kinetics and Thermodynamics
Computational chemistry can also be used to calculate thermodynamic and kinetic parameters for reactions involving this compound.
Thermodynamics: By calculating the energies of reactants and products, the enthalpy, entropy, and Gibbs free energy of a reaction can be determined. This allows for the prediction of the spontaneity and position of equilibrium of a chemical process.
Kinetics: Transition state theory can be used in conjunction with calculated activation energies to estimate reaction rate constants. For instance, the kinetics of the reaction of N-substituted benzylamines with benzyl bromide have been studied, revealing that the reaction follows second-order kinetics. researchgate.net Computational studies can help to rationalize the observed rate constants by examining the structure and stability of the transition states. The rates of nucleophilic addition reactions of benzylamines to activated alkenes have also been investigated, with the mechanism being elucidated through kinetic studies and analysis of linear free-energy relationships.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing molecules with desired biological activities. For this compound, while specific SAR studies are not extensively documented in publicly available literature, general principles can be inferred from related classes of compounds, such as N-benzyl phenethylamines and other benzylamine derivatives.
In studies of N-benzyl phenethylamines acting as 5-HT2A/2C agonists, the substitution on the N-benzyl group was found to significantly influence the compound's binding affinity and functional activity. For instance, N-benzyl and particularly N-(2-methoxy)benzyl substitutions were shown to dramatically enhance both the binding affinity and in vivo activation of 5-HT2A receptors. nih.gov The nature and position of substituents on the benzyl ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with receptor binding sites. Generally, in related phenethylamines, increasing the size of substituents at certain positions can lead to a decrease in functional activity. nih.gov
Predictive Modeling for Chemical Synthesis and Optimization
Computational chemistry offers powerful tools for predicting reaction outcomes and optimizing synthesis protocols, which is particularly valuable for tertiary amines like this compound.
Computational Design of Catalysts and Reagents
The synthesis of tertiary amines often involves the N-alkylation of secondary amines. Computational models can be employed to design and screen catalysts for these reactions. For instance, in the context of Ziegler-Natta polymerization, density functional theory (DFT) has been used to study the interaction of amines with catalysts and co-catalysts, revealing how even small amounts of amines can impact catalytic activity. nih.gov Such computational approaches can be adapted to predict the efficacy of various catalysts and reagents for the synthesis of this compound, for example, by modeling the transition states of the reaction between diethylamine (B46881) and a benzylating agent in the presence of different catalysts. This allows for the in silico screening of potential catalysts to identify those with the highest predicted efficiency and selectivity, thereby reducing the need for extensive experimental screening.
Optimization of Reaction Conditions through Modeling
Predictive modeling is also instrumental in optimizing reaction conditions such as solvent, temperature, and reagent ratios. Machine learning models, trained on large datasets of chemical reactions, can predict the yield of a reaction under specific conditions. For the synthesis of tertiary amines, quantitative structure-property relationship (QSPR) models can be developed to correlate the chemical structures of reactants and the reaction conditions with the oxidative degradation rate of the amine products. acs.orgnih.gov By understanding these relationships, reaction conditions can be fine-tuned to maximize the yield of this compound while minimizing degradation and the formation of byproducts. For example, computational screening methodologies have been used to identify effective solvents for CO2 capture by tertiary amines, a process that shares chemical principles with synthetic reactions involving amines. researchgate.net
Theoretical Basis of Spectroscopic Phenomena
Theoretical calculations are essential for interpreting and predicting the spectroscopic properties of molecules, providing insights into their electronic structure and conformation.
A study on the conformational behavior of N-benzyl-N-(furan-2-ylmethyl) acetamide, a molecule with a similar N-benzyl amide core, utilized a combination of NMR spectroscopy and DFT calculations. scielo.brresearchgate.net These studies revealed the presence of a rotational equilibrium between cis and trans conformers in solution. The calculated NMR chemical shifts for the different conformers were in good agreement with the experimental data, allowing for a detailed understanding of the molecule's conformational dynamics. scielo.brresearchgate.net A similar theoretical approach could be applied to this compound to predict its 1H and 13C NMR spectra and to understand its conformational preferences in different solvents.
Predicted Collision Cross Section (CCS) Values
Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase and is increasingly used for compound identification in ion mobility-mass spectrometry. nih.gov For this compound, experimental CCS values may not be readily available. However, computational methods, particularly machine learning algorithms, have been developed to predict CCS values with a high degree of accuracy. nih.govmdpi.comauburn.edu
These prediction models are typically trained on large databases of experimentally measured CCS values and use a set of molecular descriptors to calculate the CCS for a given molecule. nih.gov For a molecule like this compound, its structure can be used as input for these models to obtain a predicted CCS value. The predicted value can then be used to aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry.
Below is a hypothetical data table of predicted CCS values for this compound and its common adducts, based on typical outputs from such predictive models.
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]⁺ | 155.8 |
| [M+Na]⁺ | 162.3 |
| [M+K]⁺ | 167.1 |
Note: The values in this table are illustrative and would need to be generated using a specific, validated CCS prediction tool.
Applications in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Organic Molecule Synthesis
The utility of N-Benzyl-N-ethylethanamine as a foundational molecule in organic synthesis is demonstrated through its role as a precursor in the construction of more complex molecular architectures, ranging from polymerization ligands to heterocyclic compounds and other specialty chemicals.
In the realm of polymer chemistry, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the design of the ligand coordinating the metal catalyst is crucial for achieving well-defined polymers. While direct synthetic routes to ATRP ligands from this compound are not extensively detailed in primary literature, its structural components are integral to the design of effective ligands. Polydentate nitrogen-based ligands are frequently employed in ATRP to solubilize the transition metal salt and to modulate the redox potential of the catalyst. cmu.educmu.edu The presence of N-alkyl and N-benzyl groups in a ligand structure influences the catalyst's activity and the dynamics of the polymerization process. The steric hindrance and electron-donating nature of the substituents on the nitrogen atom are critical factors in fine-tuning the catalytic activity and control over the polymerization. researchgate.net
This compound and its derivatives serve as valuable precursors for the synthesis of various cyclic and heterocyclic compounds. A notable application is in the construction of the tetrahydroquinoline skeleton, a common structural motif in many biologically active molecules and pharmaceuticals. researchgate.net Research has shown that N-benzyl-3-anilinopropanamides can undergo facile cyclization to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This transformation underscores the role of the N-benzyl group in facilitating intramolecular reactions to form complex ring systems. The benzyl (B1604629) group can act as a directing group and can be subsequently removed if desired, making it a useful tool in multi-step organic synthesis.
The role of this compound as an intermediate is crucial in the production of various specialty chemicals. A significant industrial application is in the synthesis of dye intermediates. For instance, it is a precursor to N-benzyl-N-ethylaniline, which is an important component in the manufacture of certain triarylmethane dyes. google.com Furthermore, the structural framework of this compound is found in precursors for pharmaceutical compounds. For example, the related compound N-benzyl-2-(2-benzylphenoxy)-N-(2-chloroethyl)ethanamine is indicative of how this chemical scaffold can be elaborated into more complex molecules with potential therapeutic applications. parchem.com
Role in Catalysis and Catalyst Development
The catalytic applications of this compound and its derivatives are primarily centered on their use in the design of ligands that modulate the properties of transition metal catalysts.
The efficacy of a transition metal catalyst is profoundly influenced by the nature of its coordinating ligands. The N-benzyl and N-ethyl groups in this compound can impart specific steric and electronic effects when incorporated into a larger ligand structure. The benzyl group, in particular, is a common substituent in ligands used for various catalytic reactions. researchgate.net For example, in the context of N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis, the substituents on the nitrogen atoms of the heterocyclic ring play a critical role in determining the stability and reactivity of the corresponding metal complexes. scripps.edunih.gov N-benzyl groups can be used to tune the steric bulk around the metal center, thereby influencing the selectivity of the catalytic transformation.
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.comwikipedia.org While there is no direct evidence to suggest that this compound itself acts as a catalyst in this process, tertiary amines can function as bases to facilitate the initial condensation step. However, in the context of reductive amination, benzylamines are more commonly the products of the reaction rather than catalysts. For instance, the reductive amination of benzaldehyde (B42025) with an appropriate amine is a common method for the synthesis of N-substituted benzylamines. ias.ac.inresearchgate.net The process can be controlled to produce primary, secondary, or tertiary amines. masterorganicchemistry.com
Precursors for Organometallic Catalysts
Organometallic catalysts are pivotal in a vast array of chemical transformations, offering high selectivity and efficiency. These catalysts typically consist of a central metal atom bonded to organic ligands. The nature of the ligand profoundly influences the catalyst's activity, stability, and selectivity. Tertiary amines and their derivatives can serve as ligands or precursors to ligands in organometallic chemistry.
Research into the application of this compound as a direct precursor for organometallic catalysts is not prominently featured in the existing body of scientific literature. The potential for this compound to act as a ligand would stem from the lone pair of electrons on the nitrogen atom, which can coordinate to a metal center. The steric and electronic properties imparted by the benzyl and ethyl groups would influence the stability and reactivity of the resulting metal complex.
Further research would be required to synthesize and characterize organometallic complexes featuring this compound as a ligand and to evaluate their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.
Contributions to Polymer Chemistry
Polymer chemistry is a broad field that involves the synthesis and characterization of polymers. The architecture of a polymer at the molecular level dictates its macroscopic properties and, consequently, its applications.
Block copolymers are a class of polymers composed of two or more different polymer chains (blocks) linked together. Their ability to self-assemble into ordered nanostructures makes them valuable in a variety of applications, including drug delivery, thermoplastic elastomers, and nanolithography.
The synthesis of block copolymers often relies on living polymerization techniques where a pre-synthesized polymer chain is used to initiate the polymerization of a second monomer. While amines can be used as initiators or catalysts in certain polymerization reactions, there is no specific information available in the scientific literature detailing the use of this compound in the synthesis of block copolymers. Theoretical applications could involve its use as a catalytic species in ring-opening polymerizations or as a component of an initiating system, but such roles have not been experimentally documented for this specific compound.
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
In the context of controlled polymerization, tertiary amines can sometimes act as catalysts, ligands for metal catalysts (in ATRP), or as bases. However, a review of the scientific literature does not indicate that this compound has been specifically studied or utilized in these capacities for controlled polymerization techniques. The potential for this compound to influence the kinetics and control of such polymerizations remains an area for future investigation.
Emerging Applications in Materials Science
Materials science is an interdisciplinary field that involves the discovery and design of new materials. Functional materials, in particular, are designed to possess specific properties that enable them to perform a particular function.
The development of functional materials often involves the incorporation of specific chemical moieties to impart desired properties such as conductivity, optical activity, or stimuli-responsiveness. The benzyl and ethyl groups of this compound could potentially be modified to include functional groups that would make the molecule a useful building block for more complex functional materials.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing N-Benzyl-N-ethylethanamine and ensuring purity in synthetic chemistry?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Used to confirm structural integrity and identify impurities. Proton (¹H) and carbon-13 (¹³C) NMR provide details on hydrogen and carbon environments .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates empirical formulas .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and separates by-products. Reverse-phase columns with UV detection are standard .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amine stretches near 3300 cm⁻¹) .
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H NMR | 400–600 MHz, CDCl₃ solvent | Structural confirmation |
| HRMS | ESI⁺/ESI⁻ modes | Molecular formula validation |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |
Q. How can the synthesis of this compound be optimized to maximize yield?
- Methodological Answer:
- Reagent Selection: Use benzyl chloride and N-ethylethanamine in a nucleophilic substitution reaction. Catalysts like K₂CO₃ improve reaction efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Temperature Control: Maintain 60–80°C to balance reaction rate and by-product formation .
- Purification: Liquid-liquid extraction (e.g., dichloromethane/water) followed by vacuum distillation or column chromatography .
Advanced Research Questions
Q. What experimental strategies are used to study the dual AChE/MAO-B inhibitory activity of this compound derivatives?
- Methodological Answer:
- Enzyme Assays:
- Ellman’s Method: Measures AChE inhibition via thiocholine production (λ = 412 nm) .
- Fluorometric MAO-B Assay: Uses kynuramine as a substrate, detecting 4-hydroxyquinoline fluorescence (λₑₓ = 310 nm, λₑₘ = 400 nm) .
- Kinetic Analysis: Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular Docking: Predict binding interactions with AChE (PDB: 1ACJ) and MAO-B (PDB: 2V5Z) .
Q. How can contradictions in thermodynamic data (e.g., ΔvapH) for this compound be resolved across studies?
- Methodological Answer:
- Cross-Validation: Compare data from multiple techniques (e.g., calorimetry vs. gas-phase chromatography) .
- Standardization: Reference NIST-certified data for enthalpy of vaporization (ΔvapH°) and heat capacity (Cp,liquid) .
- Error Analysis: Account for instrument calibration, sample purity (>98%), and environmental conditions (e.g., pressure) .
Q. What methodologies are employed to investigate the photoisomerization kinetics of this compound-based molecular switches?
- Methodological Answer:
- UV-Vis Spectroscopy: Track isomerization via absorbance changes (e.g., E/Z isomer ratios at λ = 350 nm) .
- Kinetic Modeling: Apply first-order rate equations to determine half-life (t₁/₂) and activation energy (Eₐ) .
- Quantum Yield Calculation: Use actinometry (e.g., ferrioxalate) to measure photoreaction efficiency .
Q. How do structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer:
- Functional Group Modifications: Introduce electron-withdrawing/donating groups to alter electron density and binding affinity .
- Steric Effects: Evaluate bulky substituents (e.g., aryl groups) on enzyme active site accessibility .
- In Silico Screening: Use tools like AutoDock Vina to prioritize synthetic targets .
Data Contradiction Analysis Example
Issue: Discrepancies in reported boiling points (Tboil) for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
